molecular formula C13H13NO5 B554481 Z-D-Pyr-OH CAS No. 78339-57-8

Z-D-Pyr-OH

Cat. No. B554481
CAS RN: 78339-57-8
M. Wt: 263,24 g/mole
InChI Key: VHSFUGXCSGOKJX-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Pyr-OH, also known as N-Cbz-5-oxo-D-proline, is a derivative of the natural amino acid alanine . It is commonly used in biochemistry and pharmaceutical research . It can be used as a reagent for the synthesis of peptides, proteins, and pharmaceutical compounds with specific physicochemical properties .


Synthesis Analysis

The synthesis of Z-D-Pyr-OH involves a dissolution-precipitation process using soluble iron fluoride precursors . The preparation method of Z-D-Pyr-OH mainly includes the following steps: first, D-pyroglutamic acid is synthesized by chemical synthesis, and then D-pyroglutamic acid is reacted with Cbz (benzyl chloroformate chloride) to generate the desired compound .


Molecular Structure Analysis

Z-D-Pyr-OH has a molecular formula of C13H13NO5 . Its molecular weight is 263.25 g/mol . The structure of Z-D-Pyr-OH represents a pyrrole molecule connected via a carbonyl group to a benzene ring .


Chemical Reactions Analysis

Z-D-Pyr-OH is used in the synthesis of peptides, proteins, and pharmaceutical compounds . It is also used in the synthesis of pyroglutamic acid peptides, synthesis of D-proline, and synthesis of amino acid sequence analysis reagents .


Physical And Chemical Properties Analysis

Z-D-Pyr-OH appears as a white crystalline solid . It has a melting point of about 125-130 degrees Celsius . It is soluble in alcohol and some organic solvents, but insoluble in water .

Scientific Research Applications

Bonding Geometry in Zirconium Complexes

Research on the bonding geometry of pyrrolyl ligands in zirconium complexes reveals insights into the fluxionality between σ and π coordination. This study indicates that the coordination mode of pyrrolyl ligands can significantly affect the stability and electronic properties of the metal center. Such findings are crucial for designing zirconium-based catalysts and materials with desired chemical reactivities (Dias, Ferreira, & Veiros, 2003).

Synthesis of Peptides with Hormonal Activity

A notable application in peptide synthesis involves the reaction of Z-D-Pyr-OH with other amino acids to create peptides with suggested activity similar to growth hormone-releasing hormone (GH-RH). This method highlights the importance of Z-D-Pyr-OH in synthesizing biologically active peptides, which could be pivotal in developing new therapeutic agents (Zech & Voelter, 1974).

Pyrazole Derivatives as Corrosion Inhibitors

In another research avenue, pyrazole derivatives, potentially synthesized using Z-D-Pyr-OH as a precursor, have been identified as effective acid corrosion inhibitors for mild steel. This study emphasizes the role of electron-releasing groups, including -OH, in enhancing the inhibition efficiency, demonstrating the potential of Z-D-Pyr-OH derivatives in industrial applications to prevent corrosion (Verma et al., 2020).

Safety And Hazards

Z-D-Pyr-OH is a chemical agent that may have irritating and harmful effects on the human body . When in use, appropriate precautions should be taken to avoid skin contact, inhalation, or ingestion . In case of accidental contact, it is advised to rinse immediately with plenty of water and seek medical help .

properties

IUPAC Name

(2R)-5-oxo-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO5/c15-11-7-6-10(12(16)17)14(11)13(18)19-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H,16,17)/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHSFUGXCSGOKJX-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(=O)N([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Pyr-OH

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